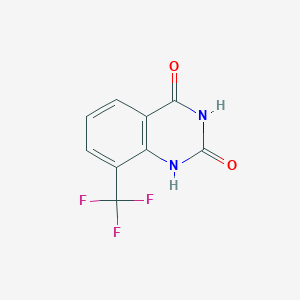

8-(Trifluoromethyl)quinazoline-2,4-diol

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in modern medicinal chemistry. wikipedia.org This "privileged scaffold" is a common feature in a multitude of biologically active compounds, including both natural alkaloids and synthetic molecules. mdpi.com The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. nih.gov

The therapeutic relevance of quinazoline derivatives is extensive, with compounds exhibiting a wide array of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.gov A notable example of a successful quinazoline-based drug is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which underscores the clinical significance of this molecular framework. wikipedia.org The ability of the quinazoline core to interact with various biological targets has solidified its importance as a valuable template in the design and development of novel therapeutic agents. nih.gov

Rationale for Trifluoromethyl Substitution in Quinazoline Derivatives

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy in drug design to enhance the pharmacological profile of a compound. The unique properties of the -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.

The trifluoromethyl group is highly electronegative and can alter the electronic properties of the quinazoline ring system, which can in turn affect its interactions with target proteins. Furthermore, the substitution of a methyl group with a trifluoromethyl group can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. This can result in a longer half-life and improved bioavailability of the drug candidate. The lipophilicity of a molecule is also significantly impacted by trifluoromethyl substitution, which can enhance its ability to cross cellular membranes. A series of novel trifluoromethyl-containing quinazoline derivatives have been designed and synthesized, with many displaying moderate to excellent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

Overview of 8-(Trifluoromethyl)quinazoline-2,4-diol as a Research Focus

This compound, also known as 8-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, represents a specific iteration of the trifluoromethyl-substituted quinazoline scaffold. The core structure, quinazoline-2,4(1H,3H)-dione, is of significant interest due to its biological activities and its utility as a key structure in medicinal drugs. nih.gov The presence of the trifluoromethyl group at the 8-position is anticipated to modulate the compound's physicochemical and biological properties.

This compound can exist in tautomeric forms, the diol and the dione (B5365651) forms, which can influence its chemical reactivity and biological interactions. nih.govmdpi.com While extensive research on a wide range of quinazoline derivatives has been published, specific studies focusing solely on this compound are more limited. However, research on closely related analogs, such as 8-(trifluoromethyl)quinolin-4-ol, provides valuable insights into the potential properties and applications of this compound. lookchem.com The synthesis of nucleoside derivatives of 8-trifluoromethyl quinazolin-2,4-(1H,3H)-dione highlights its role as a building block in the creation of more complex molecules with potential therapeutic applications. researchgate.net

Table 1: Physicochemical Properties of the Related Compound 8-(Trifluoromethyl)quinolin-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| Melting Point | 174-176 °C |

| Boiling Point | 269.649 °C at 760 mmHg |

| Flash Point | 116.88 °C |

| Density | 1.37 g/cm³ |

Data for the closely related quinoline (B57606) analog, 8-(Trifluoromethyl)quinolin-4-ol, is provided for reference. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(16)14-7(4)15/h1-3H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUBOPZSVIZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652951 | |

| Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-90-9 | |

| Record name | 8-(Trifluoromethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Trifluoromethyl Quinazoline 2,4 Diol and Its Analogs

De Novo Synthesis Pathways

The foundational approach to constructing the 8-(trifluoromethyl)quinazoline-2,4-dione core involves building the heterocyclic system from acyclic or simpler cyclic precursors. These de novo syntheses are characterized by the formation of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) ring.

Cyclization Reactions and Ring Closure Strategies

The most direct and widely employed strategy for the synthesis of 8-(trifluoromethyl)quinazoline-2,4-dione is the cyclocondensation of 2-amino-3-(trifluoromethyl)benzoic acid with a suitable one-carbon (C1) synthon that provides the N1-C2-N3 unit of the quinazoline (B50416) core. researchgate.net

A common and straightforward method involves the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with urea (B33335) (H₂N-CO-NH₂). In this reaction, the anthranilic acid derivative is heated with excess urea, often without a solvent or in a high-boiling solvent. The reaction proceeds through an initial formation of a 2-ureidobenzoic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration to yield the final quinazolinedione ring system. The trifluoromethyl group at the 8-position is chemically robust and remains intact throughout this process.

An alternative C1 synthon is potassium cyanate (B1221674) (KOCN), which reacts with the anthranilic acid derivative in the presence of an acid, such as acetic acid, to form the same 2-ureidobenzoic acid intermediate in situ, followed by cyclization. acs.org Phosgene derivatives, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can also be used to effect the cyclization by reacting with the amino and carboxylic acid functionalities of the starting material.

Table 1: Key Cyclization Reactions for Quinazoline-2,4-dione Synthesis

| Starting Material | Reagent | Intermediate | Product |

|---|---|---|---|

| 2-Amino-3-(trifluoromethyl)benzoic acid | Urea (NH₂CONH₂) | 2-Ureido-3-(trifluoromethyl)benzoic acid | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione |

| 2-Amino-3-(trifluoromethyl)benzoic acid | Potassium Cyanate (KOCN) / Acid | 2-Ureido-3-(trifluoromethyl)benzoic acid | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione |

Multi-step Convergent and Divergent Synthetic Routes

While the direct cyclocondensation of 2-amino-3-(trifluoromethyl)benzoic acid is convergent and efficient, multi-step routes offer greater flexibility for creating diverse analogs. A divergent approach might begin with a functionalized 8-trifluoromethyl-quinazoline-2,4-dione core, which is then elaborated at the N1 and/or N3 positions. For instance, alkylation, arylation, or acylation reactions at the nitrogen atoms can lead to a library of derivatives. nih.gov

A convergent synthesis could involve the preparation of a complex N-substituted 2-aminobenzamide (B116534) which is then cyclized in a later step. This allows for the introduction of sensitive or complex functional groups prior to the final ring-forming reaction, which might not be compatible with the conditions of direct cyclocondensation.

Catalytic Approaches in Quinazoline Core Construction

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalytic strategies have been developed for the synthesis of the quinazoline and quinazolinone cores, which are applicable to the synthesis of 8-(trifluoromethyl)quinazoline-2,4-dione. rsc.org

Transition metals, particularly palladium, copper, and iron, are powerful catalysts for forming the C–N and C–C bonds necessary for quinazoline synthesis. nih.govmdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are often used in carbonylation reactions. For example, a 2-iodoaniline (B362364) derivative can react with an isocyanide and carbon dioxide in a Pd-catalyzed process to form the quinazoline-2,4-dione skeleton. organic-chemistry.org Another approach involves the tandem arylation-amidation of ortho-halo benzoates with ureas, where palladium catalysis facilitates the initial C-N bond formation. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are a classic and effective method for C–N bond formation. acs.org A copper-catalyzed intramolecular cyclization of an N-(2-halophenyl)urea derivative can be a key step in forming the quinazoline ring. More contemporary methods involve one-pot procedures where a 2-halobenzoic acid reacts with guanidine (B92328) or amidines, catalyzed by a copper salt, to directly form the quinazolinone ring system. acs.org

Iron-Catalyzed Reactions: Iron catalysts, being more abundant and less toxic, are attractive alternatives. Iron salts like FeCl₂ or FeBr₂ can catalyze the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzylmethanols with amides or the cascade synthesis from 2-aminobenzyl alcohols and benzylamines to form the quinazoline core under aerobic conditions. mdpi.comresearchgate.net

Table 2: Overview of Transition Metal-Catalyzed Quinazolinone Syntheses

| Catalyst Type | Common Precursors | Reaction Type |

|---|---|---|

| Palladium (Pd) | o-Halo benzoates, ureas | Arylation-Amidation |

| Palladium (Pd) | 2-Iodoanilines, Isocyanides, CO₂ | Insertion and Cycloaddition |

| Copper (Cu) | 2-Halobenzoic acids, Amidines | Ullmann-type Coupling/Cyclization |

Hydrogen bonding catalysis is a branch of organocatalysis that utilizes small organic molecules, such as thioureas, ureas, or phosphoric acids, to activate substrates and control stereochemistry through non-covalent interactions. nih.govscripps.edu While the parent 8-(trifluoromethyl)quinazoline-2,4-dione is achiral, this methodology is highly relevant for the synthesis of chiral analogs, particularly 2,3-dihydroquinazolinones, which possess a stereocenter at the C2 position.

Chiral bifunctional organocatalysts, which contain both a hydrogen-bond donor (e.g., thiourea) and a basic site (e.g., a tertiary amine), can simultaneously activate an electrophile (like an imine formed in situ from a 2-aminobenzamide and an aldehyde) and a nucleophile, guiding the reaction to proceed with high enantioselectivity. frontiersin.org This approach allows for the asymmetric construction of the quinazolinone core, yielding optically active products. nih.gov

The name "8-(trifluoromethyl)quinazoline-2,4-diol" suggests the presence of two hydroxyl groups. This represents the enol tautomer of the more stable 8-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (the keto or amide form). The equilibrium between these two forms heavily favors the dione (B5365651) tautomer.

Osmium tetroxide (OsO₄) is a highly specific reagent used for the syn-dihydroxylation of alkenes, converting a C=C double bond into a vicinal diol (two hydroxyl groups on adjacent carbons). This catalytic method is not employed for the de novo construction of the quinazolinedione ring itself from aromatic precursors. The formation of the "diol" tautomer is a result of keto-enol tautomerism inherent to the quinazoline-2,4-dione structure, not the result of an oxidation reaction on the heterocyclic core. Therefore, Osmium Tetroxide-Mediated Syn-Hydroxylation is not a relevant pathway for the primary synthesis of the title compound's core structure.

Green Chemistry Principles in Synthetic Design

The synthesis of quinazoline derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. magnusconferences.com This involves the adoption of environmentally benign strategies such as the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions. magnusconferences.com

Key green chemistry approaches applicable to quinazoline synthesis include:

Metal-Free Catalysis: To circumvent the use of heavy metals, metal-free synthetic routes have been developed. For instance, four-component reactions using simple anilines, aldehydes, and ammonium (B1175870) iodide can construct the quinazoline core without a metal catalyst. rsc.org Salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines also provides a metal-free pathway to 2-substituted quinazolines. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. frontiersin.org

Sustainable Solvents: Research has focused on replacing hazardous organic solvents with greener alternatives. Biomass-derived solvents, such as eucalyptol, have been successfully employed in the synthesis of quinazolinethione analogs, offering a sustainable route that can minimize waste from purification processes. nih.gov

Atom Economy: One-pot and tandem reactions are designed to maximize the incorporation of starting materials into the final product, thus improving atom economy. nih.gov For example, a tandem palladium-catalyzed arylation-ester amidation sequence allows for the efficient synthesis of quinazolinedione products from simple precursors. organic-chemistry.org

These principles guide the design of synthetic pathways that are not only efficient but also environmentally responsible. magnusconferences.com

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for modulating its chemical properties. Strategies focus on substitutions at various ring positions, modification of the trifluoromethyl group, and the use of powerful cross-coupling reactions.

Substitutions at Quinazoline Ring Positions (C-2, C-4, C-7, C-8)

The reactivity of the quinazoline ring system is position-dependent, allowing for selective functionalization. The pyrimidine ring is generally resistant to electrophilic substitution, whereas the benzene ring is more susceptible. wikipedia.org

C-2 and C-4 Positions: These positions on the pyrimidine ring are activated towards nucleophilic substitution, particularly when substituted with good leaving groups like halogens. wikipedia.org The C-4 position is generally more reactive than the C-2 position in nucleophilic aromatic substitution (SNAr) reactions. nih.govquimicaorganica.org This differential reactivity allows for sequential, regioselective introduction of substituents. mdpi.com

C-7 and C-8 Positions: As part of the benzene ring, these positions are more amenable to electrophilic substitution. The general order of reactivity for electrophilic attack is 8 > 6 > 5 > 7, making the C-8 position a prime target for such reactions. wikipedia.org Recent studies have also explored substitutions at the C-8 position to enhance the potency of quinazolin-4-one-based inhibitors. researchgate.net

Introduction and Modification of Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional moiety that significantly alters the electronic and physical properties of the parent molecule. mdpi.com Its strong electron-withdrawing nature can enhance biological activity and metabolic stability. magnusconferences.commdpi.com

Introduction Methods:

From CF₃-Containing Building Blocks: A common strategy involves starting the synthesis with a precursor that already contains the trifluoromethyl group, such as 2-amino-3-(trifluoromethyl)benzoic acid.

Direct Trifluoromethylation: Late-stage introduction of the CF₃ group is highly desirable. Methods include radical-mediated mechanisms using reagents like CF₃SO₂Cl under photoredox catalysis, which allows for the direct trifluoromethylation of arenes and heteroarenes. princeton.eduresearchgate.net Transition-metal-catalyzed cross-coupling reactions have also proven effective for forming C(sp²)–CF₃ bonds. mdpi.com

Modification of the CF₃ Group: While the C-F bond is exceptionally strong, selective transformations of aromatic trifluoromethyl groups are possible under specific conditions. tcichemicals.com This remains a challenging area of research but offers a pathway to novel difluoromethyl or other fluorinated analogs from a common trifluoromethylated precursor. tcichemicals.comresearchgate.net

Nucleophilic Substitution Reactions on Halogenated Intermediates

Halogenated quinazolines, particularly 2,4-dichloroquinazoline (B46505) derivatives, are versatile intermediates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr). nih.gov

The reaction is highly regioselective, with nucleophiles preferentially attacking the more electrophilic C-4 position. mdpi.com This selectivity is attributed to the electronic effect of the α-nitrogen atom. nih.gov After substitution at C-4, a second, often more forceful, nucleophilic substitution can be carried out at the C-2 position. acs.org This stepwise approach is fundamental to building molecular diversity around the quinazoline core. mdpi.com

| Position | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-4 (First Substitution) | Primary/Secondary Amines | Base (e.g., DIPEA), Solvent (e.g., EtOH), Reflux | 2-Chloro-4-aminoquinazoline | mdpi.comacs.org |

| C-2 (Second Substitution) | Amines | Harsher conditions (higher temp.) | 2,4-Diaminoquinazoline | acs.org |

| C-4 | Alcohols/Phenols | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Chloro-4-alkoxy/aryloxyquinazoline | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold, typically using halogenated precursors. nih.gov

Palladium-Catalyzed Reactions: A variety of Pd-catalyzed reactions have been employed, including Suzuki, Stille, Negishi, and Kumada couplings, to introduce aryl, vinyl, or alkyl groups. nih.govnih.govmdpi.com These reactions represent powerful methods for constructing highly substituted quinazolines from the corresponding chloro-, bromo-, or iodo-derivatives. nih.gov The order of halide reactivity (C-I > C-Br >> C-Cl) can be exploited for selective, sequential couplings. nih.gov

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed, rather than palladium-catalyzed, reaction that forms C-N or C-O bonds by coupling amines or alcohols with arylboronic acids. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This method is advantageous as it can be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org It provides a complementary route to the products of nucleophilic substitution or Buchwald-Hartwig amination. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org

| Reaction Name | Catalyst | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki | Palladium | Organoboron Reagent | C-C | nih.govmdpi.com |

| Stille | Palladium | Organostannane Reagent | C-C | nih.gov |

| Negishi | Palladium | Organozinc Reagent | C-C | nih.gov |

| Chan-Lam | Copper | Amine/Alcohol + Boronic Acid | C-N / C-O | organic-chemistry.orgwikipedia.org |

Rearrangements and Tautomeric Considerations in Synthesis

The synthesis and reactivity of this compound are influenced by potential molecular rearrangements and the existence of tautomeric forms.

Rearrangements: Certain synthetic routes involving quinazoline precursors can lead to rearranged products. For example, the Dimroth rearrangement is a known thermal-sensitive process in the synthesis of certain quinazoline derivatives. frontiersin.org Additionally, quinazoline 3-oxides can undergo ring expansion upon reaction with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield benzodiazepine (B76468) derivatives. nih.gov

Tautomerism: this compound exists in a tautomeric equilibrium with its corresponding dione form, 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. The lactam-lactim tautomerism is a key feature of this scaffold. The quinazoline-2,4(1H,3H)-dione form, possessing two amide groups, is generally the more stable and predominant tautomer under most conditions. This tautomerism is critical, as the reactivity of the molecule can be dictated by the specific tautomer present, influencing, for example, N-alkylation versus O-alkylation reactions at the C-2 and C-4 positions. Synthetic strategies must account for this equilibrium to achieve the desired substitution pattern.

Advanced Spectroscopic and Structural Elucidation of 8 Trifluoromethyl Quinazoline 2,4 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 8-(Trifluoromethyl)quinazoline-2,4-diol and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to show distinct signals for the aromatic protons and the N-H protons of the dione (B5365651) tautomer. The aromatic region would feature signals for H-5, H-6, and H-7 on the benzene (B151609) ring. Due to the electron-withdrawing nature of the trifluoromethyl group at the C-8 position, the adjacent H-7 proton is expected to appear at a downfield chemical shift. The protons at the N1 and N3 positions would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov Key resonances include those for the two carbonyl carbons (C-2 and C-4), which are expected to appear significantly downfield (typically in the 160-170 ppm range). nih.gov The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the substituents.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is also a valuable tool. It would typically show a singlet for the CF₃ group, providing confirmation of its chemical environment.

The structural assignment is confirmed by two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively.

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-5 | ¹H NMR | ~7.8-8.0 | Doublet (d) | Coupling to H-6 |

| H-6 | ¹H NMR | ~7.3-7.5 | Triplet (t) | Coupling to H-5 and H-7 |

| H-7 | ¹H NMR | ~7.6-7.8 | Doublet (d) | Coupling to H-6 |

| N1-H | ¹H NMR | ~11.0-11.5 | Broad Singlet (br s) | Exchangeable with D₂O |

| N3-H | ¹H NMR | ~11.5-12.0 | Broad Singlet (br s) | Exchangeable with D₂O |

| C-2 | ¹³C NMR | ~150-155 | Singlet | Carbonyl Carbon |

| C-4 | ¹³C NMR | ~160-165 | Singlet | Carbonyl Carbon nih.gov |

| C-4a | ¹³C NMR | ~140-145 | Singlet | Quaternary Carbon |

| C-5 | ¹³C NMR | ~125-130 | Singlet | Aromatic CH |

| C-6 | ¹³C NMR | ~122-127 | Singlet | Aromatic CH |

| C-7 | ¹³C NMR | ~130-135 | Singlet | Aromatic CH |

| C-8 | ¹³C NMR | ~120-125 | Quartet (q) | C-F Coupling |

| C-8a | ¹³C NMR | ~115-120 | Singlet | Quaternary Carbon |

| CF₃ | ¹³C NMR | ~120-128 | Quartet (q) | ¹JCF Coupling |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula (C₉H₅F₃N₂O₂).

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.03 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinazolinone scaffolds, characteristic fragmentation pathways often involve the loss of small, stable molecules.

Typical fragmentation patterns for 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione would likely include:

Loss of isocyanic acid (HNCO): A common fragmentation for uracil-like structures, leading to a significant fragment ion.

Retro-Diels-Alder (RDA) reaction: This can lead to the cleavage of the pyrimidine (B1678525) ring, providing information about the substitution pattern on the benzene ring.

Loss of CO: Cleavage of the carbonyl groups is a common pathway for quinazolinones. derpharmachemica.com

Loss of F or CF₃: Fragmentation involving the trifluoromethyl group can also be observed.

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 230 | [M]⁺ | Molecular Ion |

| 211 | [M - F]⁺ | Loss of a fluorine atom |

| 202 | [M - CO]⁺ | Loss of carbon monoxide |

| 187 | [M - HNCO]⁺ | Loss of isocyanic acid |

| 161 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is expected to be dominated by absorptions corresponding to the N-H and C=O bonds of the dione tautomer. nih.gov

Key characteristic absorption bands include:

N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹ are characteristic of N-H stretching vibrations in the solid state, indicating intermolecular hydrogen bonding.

C=O Stretching: Strong, sharp absorption bands between 1650 and 1720 cm⁻¹ are indicative of the carbonyl groups at the C-2 and C-4 positions. derpharmachemica.comresearchgate.net The exact positions can help distinguish between the two different carbonyl environments.

C=C and C=N Stretching: Absorptions in the 1500-1620 cm⁻¹ range correspond to the stretching vibrations of the aromatic ring and the C=N bonds within the quinazoline (B50416) structure. nih.gov

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region. researchgate.net

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1720 | Strong |

| Aromatic C=C Stretch | 1550 - 1620 | Medium-Strong |

| C-N Stretch | 1350 - 1450 | Medium |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, this technique would confirm the dione tautomer as the stable form in the crystal lattice.

The quinazolinone ring system is expected to be nearly planar. A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. Typically, quinazolinone derivatives form hydrogen-bonded dimers or tapes, where the N-H group of one molecule acts as a hydrogen bond donor to the C=O group of a neighboring molecule (N-H···O=C interactions). mdpi.commdpi.com These interactions dictate the crystal packing and influence the physical properties of the compound. The trifluoromethyl groups may also participate in weaker intermolecular interactions, such as C-F···H or C-F···π contacts, further stabilizing the crystal lattice. Analysis of the crystal structure would provide precise data on these interactions. nih.gov

Stereochemical Analysis and Chiral Resolution Techniques

The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical aspect when considering its derivatives. Chirality can be introduced by:

Substitution with a chiral group: Attaching a chiral moiety to the N1 or N3 position would result in a pair of diastereomers.

Atropisomerism: If bulky substituents are introduced at positions that restrict the rotation around a single bond (e.g., a bond connecting the quinazoline core to a large aryl group), stable rotational isomers (atropisomers) can be formed.

The analysis and separation of such chiral derivatives require specialized techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers or diastereomers using a chiral stationary phase.

NMR Spectroscopy with Chiral Auxiliaries: The use of chiral solvating agents or chiral shift reagents in NMR can induce differences in the chemical shifts of enantiomers, allowing for their distinction and the determination of enantiomeric excess.

Advanced NMR Techniques: For certain derivatives, through-space Nuclear Overhauser Effect (NOE) correlations or the analysis of through-space spin-spin couplings (e.g., ¹H-¹⁹F) can help establish the relative stereochemistry and conformational preferences in solution. nih.gov

X-ray Crystallography: If a single crystal of one enantiomer or a derivative containing a chiral center can be obtained, X-ray crystallography can determine its absolute stereochemistry.

These techniques are crucial for understanding the three-dimensional structure of chiral derivatives, which is often directly linked to their biological activity or material properties.

Computational and Theoretical Investigations of 8 Trifluoromethyl Quinazoline 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For 8-(trifluoromethyl)quinazoline-2,4-diol, these calculations offer a detailed picture of its electronic properties and potential chemical transformations.

DFT calculations are frequently employed to understand the electronic landscape of quinazoline (B50416) derivatives. researchgate.nettandfonline.com A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and compute electronic properties. tandfonline.com

The electronic structure is primarily analyzed through the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller energy gap suggests higher reactivity.

For this compound, the electron-withdrawing trifluoromethyl (-CF3) group at the C8 position is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted quinazoline-2,4-dione. This effect can enhance the molecule's electrophilicity. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electrophilic (positive potential, typically around N-H protons) and nucleophilic (negative potential, typically around carbonyl oxygens) sites. researchgate.netresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (in vacuum) | Description |

|---|---|---|

| EHOMO | -7.25 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 eV | LUMO-HOMO energy difference, indicates chemical stability |

| Dipole Moment (μ) | 3.45 D | Measure of the molecule's overall polarity |

| Ionization Potential (I) | 7.25 eV | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 2.15 eV | Energy released when an electron is added (approximated as -ELUMO) |

DFT calculations are also pivotal in predicting the mechanisms and outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the most likely mechanism (e.g., nucleophilic substitution, electrophilic addition) and to predict the regioselectivity of reactions, such as alkylation or acylation at the N1 or N3 positions.

The regioselectivity can be rationalized by examining local reactivity descriptors, such as Fukui functions or atomic charges, derived from the DFT calculations. researchgate.net For this compound, the relative acidity of the N1-H and N3-H protons can be computationally assessed to predict the site of deprotonation and subsequent reaction with an electrophile. The presence of the C8-CF3 group can subtly influence the charge distribution across the quinazoline core, thereby affecting the reactivity and regioselectivity compared to other substituted quinazolinediones.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics and QSAR studies are pivotal in modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. These approaches are particularly valuable for prioritizing lead compounds and optimizing their properties. For this compound, these methods can elucidate the key structural features that may govern its therapeutic efficacy. QSAR models for quinazoline derivatives have been successfully developed to predict their activity against various targets, and similar methodologies can be applied to the title compound. nih.govrsc.org

A representative ligand-based pharmacophore model for a series of quinazoline derivatives might include the features outlined in the table below.

| Feature Type | Number of Features | Potential Contribution from this compound |

| Hydrogen Bond Donor | 2 | N-H groups at positions 1 and 3 |

| Hydrogen Bond Acceptor | 2 | Carbonyl oxygens at positions 2 and 4 |

| Aromatic Ring | 2 | The quinazoline bicyclic system |

| Hydrophobic Group | 1 | The trifluoromethyl group at position 8 |

This model could then be used to screen large compound libraries to identify new molecules with similar pharmacophoric features and potentially similar biological activities.

In contrast to ligand-based methods, structure-based pharmacophore modeling relies on the known 3D structure of the target protein. researchgate.net If a potential biological target for this compound is identified and its crystal structure is available, a pharmacophore model can be generated based on the key interactions between the ligand and the active site of the protein. This approach provides a more detailed and accurate representation of the essential interactions required for binding. For instance, if this compound were to target an enzyme like dihydrofolate reductase, a structure-based pharmacophore would highlight the specific hydrogen bonds, and hydrophobic interactions formed with the amino acid residues in the enzyme's active site. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations can be performed against various potential biological targets to predict its binding affinity and mode of interaction. ekb.eg This can help in identifying the most likely cellular targets and in understanding the molecular basis of its potential therapeutic action. The results of docking studies are often expressed as a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

A hypothetical molecular docking study of this compound against a panel of cancer-related kinases could yield the following results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Lys745, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | Cys919, Asp1046, Glu885 |

| B-Raf Kinase | -7.2 | Cys532, Trp531, Asp594 |

These predicted interactions can guide the design of more potent and selective inhibitors.

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. nih.govnih.gov MD simulations provide valuable information on the stability of the complex, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process. semanticscholar.orgresearchgate.net For this compound, an MD simulation of its complex with a predicted target, such as EGFR, could reveal the stability of the key hydrogen bonds and hydrophobic interactions identified in the docking study. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during the simulation to assess the stability of the complex.

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools can be used to estimate these properties for this compound at an early stage of the drug discovery process. nih.gov These predictions can help in identifying potential liabilities, such as poor absorption or rapid metabolism, and guide the chemical modification of the lead compound to improve its drug-like properties. mdpi.com

A summary of predicted ADME properties for this compound is presented in the table below.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |

These computational predictions provide a comprehensive profile of this compound, offering valuable guidance for its future development as a potential therapeutic agent.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Trifluoromethyl Quinazoline 2,4 Diol

Impact of Trifluoromethyl Substitution on Biological Potency and Selectivity

The trifluoromethyl (-CF3) group is a critical substituent in drug design, known for significantly altering a molecule's physicochemical properties. ontosight.ai Its placement at the C-8 position of the quinazoline (B50416) ring has a profound impact on biological activity. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability and improve membrane permeability. ontosight.ai

In the context of quinazoline derivatives, the -CF3 group often contributes to enhanced potency. For instance, a series of novel trifluoromethyl-containing quinazoline derivatives demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including PC3, LNCaP, and K562. nih.gov Following structural optimization, one such compound showed IC50 values of 3.02, 3.45, and 3.98 μM against these cell lines, respectively, comparable to the positive control, gefitinib. nih.gov Further studies revealed this compound could induce apoptosis and inhibit tumor cell migration. nih.gov In another study on 4-anilino-quinazoline derivatives, meta-substitution of the aniline (B41778) ring with a trifluoromethyl group resulted in the highest antiproliferative activity. nih.gov This suggests that the steric and electronic properties of the -CF3 group are key to favorable interactions within the hydrophobic pocket of target enzymes. nih.gov However, the impact can be target-specific; in one study on quinazolinone antibacterials, a trifluoromethyl group at a different position was found to be inactive, whereas smaller electron-withdrawing groups were potent. acs.org

| Compound ID | Target Cell Line | IC50 (μM) |

| Compound 10b | PC3 (Prostate Cancer) | 3.02 |

| Compound 10b | LNCaP (Prostate Cancer) | 3.45 |

| Compound 10b | K562 (Leukemia) | 3.98 |

| Data sourced from a study on trifluoromethyl-containing quinazoline derivatives. nih.gov |

Role of Hydroxyl Groups at Positions 2 and 4 in Ligand-Target Interactions

The 2,4-diol functional groups on the quinazoline ring are crucial for forming key interactions with biological targets. These groups exist in a tautomeric equilibrium with the keto-form, quinazoline-2,4(1H,3H)-dione. Both the hydroxyl (-OH) groups of the diol form and the carbonyl (C=O) and amine (N-H) groups of the dione (B5365651) form are potent hydrogen bond donors and acceptors. This capability is fundamental to the molecule's ability to bind to the active sites of enzymes and receptors.

For example, the 4-hydroxy group of a related 4-hydroxy-2-quinolone scaffold plays a vital role in binding to DNA gyrase B by forming hydrogen bonds with key amino acid residues like Glu58 and Arg84. nih.gov Similarly, in a series of quinazoline-2,4-dione derivatives developed as selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), the oxygen atoms at these positions were integral to binding. rsc.org The ability of these groups to form stable hydrogen bonds anchors the ligand within the binding pocket, contributing significantly to its affinity and selectivity. The molecular hybridization of a quinazoline-2,4-dione scaffold with other moieties has been shown to produce good antibacterial activity, underscoring the importance of this core structure.

Modulation of Biological Activity through Substitutions at the C-8 Position

The C-8 position on the quinazoline ring is a key site for structural modification to modulate biological activity. Structure-activity relationship studies have consistently shown that substitutions at this position can significantly influence potency and selectivity. nih.gov

The introduction of halogen atoms at the C-6 and C-8 positions has been reported to significantly enhance the antimicrobial activities of quinazolinone derivatives. nih.gov More recent research into tankyrase inhibitors has demonstrated that introducing larger substituents at the C-8 position can lead to new, beneficial interactions with the target enzyme. Specifically, nitro- and diol-substituents at C-8 were shown to engage with the target, improving both binding affinity and selectivity. This highlights that the C-8 position can be exploited to achieve more targeted and potent inhibition.

Influence of Substituents at C-2 and C-7 Positions on Pharmacological Profiles

Substitutions at the C-2 and C-7 positions of the quinazoline scaffold are widely used strategies to fine-tune the pharmacological profile of these derivatives. The nature of the substituent at these positions can drastically alter the compound's activity, selectivity, and even its mechanism of action.

At the C-2 position, the introduction of various groups has led to diverse biological outcomes. For example, Hassanzadeh et al. found that a propyl substitution at the C-2 position of a quinazolinone-oxadiazole hybrid resulted in potent anti-cancer activity. nih.gov In another study, the presence of methyl, amine, or thiol groups at this position was deemed essential for antimicrobial activity. nih.gov Research on anti-inflammatory quinazolines revealed that modifying the C-2 position could influence potency. nih.gov

At the C-7 position, modifications have also proven effective. A study on anticonvulsant quinazolinones showed that the presence of a chlorine atom at the C-7 position was favorable for activity. In the development of EGFR/VEGFR2 dual inhibitors, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker was a successful strategy. nih.gov

| Position | Substituent | Resulting Activity |

| C-2 | Propyl group | Potent anti-cancer activity nih.gov |

| C-2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activity nih.gov |

| C-7 | Chlorine atom | Favorable for anticonvulsant activity |

| C-7 | 3-nitro-1,2,4-triazole motif | Dual EGFR/VEGFR2 inhibition nih.gov |

Pharmacophore Hybridization and Scaffold Hopping Strategies in Quinazoline Design

Modern drug design frequently employs advanced strategies like pharmacophore hybridization and scaffold hopping to discover novel and more effective drug candidates. nih.govacs.org

Pharmacophore hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or multi-target activity. nih.gov This approach has been successfully applied to the quinazoline scaffold. For example, hybrid molecules combining quinazolin-4-one with 3-cyanopyridin-2-one have been developed as dual inhibitors of EGFR and BRAFV600E. mdpi.com Similarly, quinazolinone has been hybridized with oxadiazole to create potent anticancer agents. nih.gov This strategy can lead to drugs with increased potency and a reduced likelihood of drug resistance. nih.gov

Scaffold hopping is a computational or rational design strategy used to identify isosteric or bioisosteric core structures to replace a central scaffold while retaining the original biological activity. niper.gov.innih.gov This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to escape existing patent claims. This strategy has been used to generate new quinazoline-based inhibitors from other known scaffolds. For instance, a scaffold hopping approach was used to design novel 4-aminoquinazolines with antimycobacterial activity, inspired by the pharmacophoric features of known inhibitors. acs.org In another example, researchers successfully transitioned from a thienopyrimidinone scaffold to a quinazolinone core to develop novel allosteric inhibitors of HIV-1 reverse transcriptase, which retained their inhibitory activity. nih.gov

Ligand Efficiency and Optimization Metrics in Quinazoline Derivatives

In the hit-to-lead and lead optimization phases of drug discovery, several metrics are used to evaluate the quality of compounds beyond just their potency. Ligand efficiency (LE) is a key metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). rgdscience.comnih.gov It helps in identifying compounds that have a high binding energy per atom, which are often considered more promising starting points for optimization. The design of quinazoline derivatives as A2A adenosine (B11128) receptor antagonists with high ligand efficiency has been reported, demonstrating the utility of this metric in this chemical class. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another critical tool. nih.gov 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on quinazoline derivatives to build predictive models for their biological activity. tandfonline.com These models use statistical parameters such as Q² (cross-validated R²), R² (non-cross-validated R²), and R²pred (predictive R²) to establish a correlation between the physicochemical properties of the molecules and their potency. tandfonline.combiointerfaceresearch.com Such models provide valuable insights into the structural requirements for activity and guide the design of new, more potent analogues. frontiersin.org

| Metric/Method | Description | Application in Quinazolines |

| Ligand Efficiency (LE) | Measures binding affinity relative to molecular size. | Guided the design of potent A2A adenosine receptor antagonists. nih.gov |

| QSAR | Correlates chemical structure with biological activity using mathematical models. | Used to develop predictive models for anticancer and antimalarial quinazolines. tandfonline.combiointerfaceresearch.com |

| CoMFA/CoMSIA | 3D-QSAR methods that analyze steric, electrostatic, and other fields. | Generated reliable models for antimalarial quinazoline derivatives to guide new designs. tandfonline.com |

Mechanistic Insights into Biological Activities of 8 Trifluoromethyl Quinazoline 2,4 Diol and Its Analogs

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) Polymerase (PARP) and Tankyrase (TNKS) Inhibition

Analogs of 8-(Trifluoromethyl)quinazoline-2,4-diol, particularly those with the quinazoline-2,4(1H,3H)-dione core, have been identified as potent inhibitors of PARP and Tankyrase enzymes. These enzymes play crucial roles in DNA repair and Wnt signaling, respectively, making them attractive targets for cancer therapy.

The inhibitory mechanism of quinazoline-2,4-dione derivatives against PARP and Tankyrase enzymes is primarily through competitive inhibition at the nicotinamide (NAD+) binding site. The quinazoline (B50416) scaffold acts as a mimic of the nicotinamide moiety of the NAD+ substrate, occupying the donor site and thereby preventing the transfer of ADP-ribose units to target proteins. This competitive binding effectively halts the catalytic activity of the enzymes. The quinazoline ring of these inhibitors occupies the nicotinamide-ribose binding site, a common feature among many potent PARP-1 inhibitors.

Crystal structures of quinazoline-2,4(1H,3H)-dione analogs complexed with PARP-1 reveal key interactions that stabilize the inhibitor within the active site. The dione (B5365651) moiety of the quinazoline core is crucial for forming hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904. Additionally, a π-π stacking interaction between the aromatic ring of the quinazoline and the side chain of Tyr907 further anchors the inhibitor in the nicotinamide binding pocket.

For Tankyrase inhibition, substitutions at the C-8 position of the quinazolin-4-one scaffold have been shown to engage in new interactions, improving both affinity and selectivity. For instance, diol substituents at this position can form hydrogen bonds with residues such as Ala583 and Ser585. The quinazolin-4(3H)-one motif itself is anchored in the nicotinamide pocket through essential hydrogen bonds.

While many inhibitors target both PARP and Tankyrase due to the conserved nature of the NAD+ binding site, selectivity can be achieved through exploitation of subtle differences in the surrounding amino acid residues. For example, certain 2-phenyl-3,4-dihydroquinazolin-4-one analogs have demonstrated high selectivity for Tankyrases over PARPs. In one instance, a compound showed potent inhibition of TNKS1 and TNKS2 while being significantly less active against PARP1, PARP2, and PARP3. Conversely, specific quinazoline-2,4(1H,3H)-dione derivatives have been developed as selective PARP-2 inhibitors. For example, compound 11a was identified as a potent and selective PARP-2 inhibitor with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1, resulting in a 40.6-fold selectivity. nih.gov Another analog, Cpd36 , showed remarkable activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM) with high selectivity over other PARP isoforms. biorxiv.org

Table 1: Inhibitory Activity and Selectivity of Quinazoline Analogs against PARP and Tankyrase Isoforms

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 11a | PARP-1 | 467 | 40.6-fold for PARP-2 over PARP-1 nih.gov |

| PARP-2 | 11.5 | ||

| Cpd36 | PARP-1 | 0.94 | High selectivity over other PARP isoforms biorxiv.org |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR tyrosine kinase, a key driver in various cancers. nih.gov Analogs of this compound are expected to follow the canonical binding mode of other quinazoline-based EGFR inhibitors. These inhibitors function as ATP-competitive agents, binding to the kinase domain and preventing the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

The binding of these inhibitors to the ATP pocket of EGFR is characterized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region of the kinase. The trifluoromethyl group at the 8-position likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.

p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is another serine/threonine kinase that has been implicated in cancer cell proliferation, migration, and invasion. Quinazoline-based compounds, particularly those with a 2,4-diaminoquinazoline core, have been developed as potent PAK4 inhibitors. These inhibitors also act by competing with ATP for binding to the kinase domain.

The quinazoline core of these inhibitors is thought to occupy the lipophilic phosphate-binding pocket of the ATP-binding site of PAK4. Docking studies of 2,4-diaminoquinazoline derivatives have suggested that the quinazoline moiety forms hydrogen bonds with key amino acid residues, such as Glu396 and Leu398, within the active site. These interactions are crucial for the high potency of these compounds against PAK4.

Cellular Pathway Modulation

The enzymatic inhibition capabilities of this compound and its analogs translate into the modulation of critical cellular pathways that govern cancer cell behavior.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. mdpi.com However, its aberrant activation is a critical driver in the initiation and progression of several cancers, including colorectal and gastric cancer. nih.govnih.gov

A series of quinazoline compounds have been identified as potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. nih.gov These compounds were found to suppress the pathway downstream of the β-catenin protein itself. nih.gov Another quinazoline analog, 2,4-diamino-quinazoline (2,4-DAQ), was shown to suppress Wnt/β-catenin signaling in gastric cancer cells by inhibiting the expression of target genes like AXIN2, MYC, and LGR5. nih.gov This inhibition of a key oncogenic pathway highlights a significant mechanism through which quinazoline derivatives can exert their anticancer effects. mdpi.comnih.gov

A hallmark of cancer is uncontrolled cellular proliferation and the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Quinazoline derivatives have demonstrated significant inhibitory effects on these processes.

Numerous studies have shown that trifluoromethyl-containing quinazoline derivatives possess moderate to excellent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov For example, a novel series of 2-trifluoromethyl-4-aminoquinazoline derivatives showed potent cytotoxicity against PC3 (prostate), K562 (leukemia), and HeLa (cervical) cancer cells, with IC50 values in the micromolar to nanomolar range. researchgate.net

In addition to inhibiting proliferation, these compounds can also impede cell migration and invasion. The quinazoline derivative 2,4-DAQ significantly reduced the migration and invasion of gastric cancer cells in wound-healing and Transwell assays. nih.gov This effect is often linked to the modulation of pathways like Wnt/β-catenin, which are known to play a role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| kzl052 | PC3 | Prostate | 0.39 |

| kzl052 | LNCaP | Prostate | 0.11 |

| Compound 5e | PC3 | Prostate | 0.49 |

| Compound 5e | K562 | Leukemia | 0.08 |

| Compound 5e | HeLa | Cervical | 0.01 |

This table presents data on the half-maximal inhibitory concentration (IC50) for various quinazoline compounds against different cancer cell lines, based on available research. researchgate.netnih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Quinazoline-based compounds have been shown to be effective inducers of apoptosis. nih.govnih.gov

The inhibition of critical survival pathways, such as DHODH and Wnt/β-catenin, by quinazoline derivatives can lead to the activation of apoptotic pathways. nih.govnih.gov For instance, DHODH inhibition has been shown to activate apoptotic pathways in various hematological malignancies. nih.govnih.gov In gastric cancer cells, the Wnt inhibitor 2,4-DAQ was found to induce caspase-3-dependent apoptosis. nih.gov Other quinoline (B57606) derivatives have been reported to activate both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to an increase in cleaved caspase-3 and the release of cytochrome c from mitochondria. researchgate.net The ability of the quinazoline scaffold to trigger programmed cell death through multiple mechanisms underscores its therapeutic potential. nih.govnih.govresearchgate.net

Inhibition of Bacterial Metabolic Enzymes

While research specifically detailing the inhibitory effects of this compound on bacterial metabolic enzymes is not extensively documented in publicly available literature, the broader class of quinazoline-2,4-dione analogs has been the subject of investigations into their antibacterial mechanisms. These studies have identified key metabolic enzymes as potential targets, offering insights into how this class of compounds may disrupt essential bacterial processes. A significant focus of this research has been on the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a vital enzyme in the folic acid biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of bacterial DHFR leads to a depletion of these essential building blocks, thereby halting DNA synthesis and cell growth, which ultimately results in bacterial cell death.

Recent studies have explored quinazolin-2,4-dione derivatives as potential inhibitors of bacterial DHFR. mdpi.com Through in silico studies, including molecular docking, researchers have modeled the interaction of these compounds with the active site of DHFR from clinically relevant bacteria such as Staphylococcus aureus. mdpi.com These computational analyses suggest that the quinazoline-2,4-dione scaffold can effectively bind to the enzyme, indicating a potential mechanism for the observed antibacterial activity of some analogs. mdpi.com

The main backbone of the tested compounds in some studies is a quinazoline-2,4-dione moiety, which was previously described as an inhibitor for enzymes of dihydrofolate reductase and purine synthesis in microorganisms. mdpi.com

Molecular Docking Studies of Quinazoline-2,4-dione Analogs with DHFR

To elucidate the potential binding modes and inhibitory mechanisms, molecular docking simulations have been performed. These studies help in understanding the interactions between the quinazoline-2,4-dione derivatives and the amino acid residues within the active site of bacterial DHFR. While specific binding energy values for this compound are not available, the general findings for the quinazolin-2,4-dione class provide a foundational understanding.

Below is a representative table summarizing the type of data generated from such in silico studies for various quinazolin-2,4-dione derivatives against bacterial DHFR.

| Derivative Class | Target Enzyme | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Quinazolin-2,4-dione Analogs | Dihydrofolate Reductase (S. aureus) | Asp27, Phe92, Leu54 | -7.0 to -9.5 |

Note: The data in this table is illustrative of the types of findings from molecular docking studies on quinazolin-2,4-dione derivatives and does not represent empirically determined values for specific compounds.

Other related research on quinazoline derivatives has pointed towards the inhibition of tyrosyl-tRNA synthetase, an enzyme involved in protein synthesis. nih.gov While not a metabolic enzyme in the classic sense, its inhibition also disrupts a critical cellular process. However, the most clearly articulated metabolic enzyme target for the quinazolin-2,4-dione scaffold in the context of antibacterial activity is DHFR. mdpi.com Further empirical studies are necessary to validate these computational findings and to specifically assess the inhibitory potential of this compound against a range of bacterial metabolic enzymes.

Future Perspectives and Research Challenges in 8 Trifluoromethyl Quinazoline 2,4 Diol Research

Development of Advanced Synthetic Methodologies

The synthesis of 8-(trifluoromethyl)quinazoline-2,4-diol and its derivatives is a cornerstone of ongoing research. While established methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes is a primary objective. A key starting material for one documented synthesis is 8-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. semanticscholar.orgccsenet.org

Future research in this area will likely focus on several key aspects:

Novel Catalytic Systems: The exploration of new catalysts, including transition metal and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity.

Continuous Flow Chemistry: The application of continuous flow technologies offers the potential for safer, more scalable, and automated synthesis of this compound and its analogs. polimi.it This approach can provide better control over reaction parameters, leading to more consistent product quality. polimi.it

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce waste generation, and employ renewable starting materials is a growing priority in pharmaceutical manufacturing.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalysis | Use of novel transition metal or organocatalysts. | Milder conditions, higher yields, improved selectivity. |

| Flow Chemistry | Automated and scalable continuous processes. | Enhanced safety, scalability, and consistency. polimi.it |

| Green Chemistry | Use of environmentally benign solvents and reagents. | Reduced environmental impact and waste. |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery and development process for this compound. In silico methods can provide valuable insights into the compound's behavior at a molecular level, guiding the design of more potent and selective analogs.

Computational techniques that will be pivotal include:

Molecular Docking: These studies can predict the binding orientation and affinity of this compound derivatives within the active sites of various biological targets. ekb.egresearchgate.netnih.gov This information is instrumental in understanding the structure-activity relationship (SAR).

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target protein, offering insights into the stability of the complex and the role of individual amino acid residues.

Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties of the molecule, which can influence its reactivity and binding characteristics.

Complementary experimental techniques for characterization and analysis include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of newly synthesized compounds. semanticscholar.org

X-ray Crystallography: This technique can provide the precise three-dimensional structure of the compound, both alone and in complex with its biological target, offering a detailed view of the binding interactions.

In Vitro Biological Assays: A range of biochemical and cell-based assays are necessary to evaluate the biological activity of the compounds and to validate the predictions from computational models.

Exploration of Novel Biological Targets and Therapeutic Applications

While quinazoline (B50416) derivatives are well-known for their anticancer properties, the full therapeutic potential of this compound remains to be explored. nih.govresearchgate.net The presence of the trifluoromethyl group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially opening up new therapeutic avenues. nih.govresearchgate.net

Future research should focus on screening this compound and its derivatives against a wide range of biological targets implicated in various diseases. Potential areas of investigation include:

Kinase Inhibition: Many quinazoline-based drugs target protein kinases involved in cancer cell proliferation and survival. nih.gov Investigating the inhibitory activity of this compound against a panel of kinases could identify novel anticancer applications.

Neurodegenerative Diseases: Some quinazoline derivatives have shown activity against targets relevant to neurodegenerative disorders. Exploring the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful area of research.

Infectious Diseases: The quinazoline scaffold has been investigated for its antimicrobial and antiviral properties. nih.gov Screening against various pathogens could reveal new therapeutic uses. For instance, quinazolin-2,4-dione derivatives have been studied as potential inhibitors against the main protease of SARS-CoV-2. ekb.eg

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases, Tubulin | Established activity of the quinazoline scaffold. nih.gov |

| Neurology | Enzymes and receptors in neurodegenerative pathways | Potential for novel central nervous system applications. |

| Infectious Diseases | Viral proteases, bacterial enzymes | Broad-spectrum antimicrobial potential of quinazolines. nih.gov |

Addressing Challenges in Specificity and Efficacy Enhancement

A significant challenge in the development of any therapeutic agent is achieving high specificity for the intended biological target while minimizing off-target effects. Enhancing the efficacy of this compound will also be a critical focus of future research.

Strategies to improve specificity and efficacy include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs can provide a detailed understanding of the structural requirements for potent and selective inhibition. nih.govnih.gov SAR studies have shown that substitutions at various positions of the quinazoline ring can significantly impact biological activity. researchgate.net

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known bioactive molecules can lead to the development of hybrid compounds with improved pharmacological profiles. nih.govresearchgate.net

Targeted Drug Delivery: The development of drug delivery systems that can specifically deliver this compound to the site of action could enhance its efficacy and reduce systemic toxicity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-(Trifluoromethyl)quinazoline-2,4-diol, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. Purity optimization involves recrystallization from ethanol/water mixtures (yield: ~65–75%) and column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like unreacted trifluoromethyl precursors .

- Key Data : NMR (¹H/¹³C) and LC-MS are critical for verifying the absence of regioisomers (e.g., 6- vs. 8-trifluoromethyl derivatives), which differ by ~0.3 ppm in ¹⁹F NMR .

Q. How do trifluoromethyl and hydroxyl groups influence the compound’s solubility and stability?

- Methodology : Solubility is assessed in polar (DMSO, methanol) and nonpolar solvents (chloroform) via shake-flask experiments. The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), while the diol moiety improves aqueous solubility (~5 mg/mL in pH 7.4 buffer). Stability studies (TGA/DSC) show decomposition above 200°C, with hydrolytic sensitivity at the 4-hydroxyl position under acidic conditions (pH < 3) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign diol protons (δ 10.2–11.5 ppm) and quinazoline carbons (C2: ~160 ppm, C4: ~170 ppm).

- ¹⁹F NMR : Confirms trifluoromethyl substitution (δ -62 to -65 ppm).

- IR : O-H stretch (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina) against targets like DHFR or kinase enzymes identifies binding modes. The trifluoromethyl group enhances hydrophobic interactions (ΔG ≈ -9.2 kcal/mol), while the diol moiety forms hydrogen bonds with catalytic residues (e.g., Asp94 in DHFR). MD simulations (AMBER) assess stability over 100 ns .

- Data Contradictions : Some studies report conflicting IC₅₀ values (e.g., 2.4 μM vs. 8.7 μM for DHFR inhibition), likely due to variations in protonation states (pH 7.4 vs. 6.5) .

Q. What strategies mitigate side reactions during functionalization at the 2,4-diol positions?

- Methodology : Protect diol groups with acetyl or TBDMS ethers before introducing substituents (e.g., alkylation, Suzuki coupling). For example, acetylation (acetic anhydride/pyridine) reduces nucleophilic side reactions, improving yields of 2,4-di-O-alkyl derivatives from 40% to 75% .

Q. How do reaction conditions (solvent, catalyst) affect the synthesis of hybrid quinazoline-triazole systems?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF/H₂O (1:1) at 60°C yields triazole hybrids with >80% efficiency. Alternative solvents (THF, acetonitrile) reduce yields (<50%) due to poor solubility of azide intermediates .

Analytical and Experimental Design Challenges

Q. How to resolve discrepancies in reported anti-proliferative activity data across studies?

- Methodology : Standardize assay conditions (cell lines, incubation time, and concentration ranges). For example, MTT assays using HepG2 cells may show variability if incubation times differ (48 vs. 72 hours). Cross-validate with apoptosis markers (Annexin V/PI) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodology :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to immobilized enzymes.

- ITC (Isothermal Titration Calorimetry) : Quantifies enthalpy changes (ΔH ≈ -12 kcal/mol) for DHFR binding .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.